3-Iodo-7-methylimidazo[1,2-a]pyridine
Overview
Description
3-Iodo-7-methylimidazo[1,2-a]pyridine (IMIP) is a heterocyclic organic compound that belongs to the class of imidazo[1,2-a]pyridines. It is a potent mutagen and carcinogen that is formed during the cooking of meat at high temperatures. IMIP is one of the most extensively studied heterocyclic amines (HCAs) and has been shown to induce tumors in various animal models.
Scientific Research Applications
- Anti-Cancer Agents : Researchers have explored the potential of 3-Iodo-7-methylimidazo[1,2-a]pyridine as an anti-cancer drug. Its structural features make it a promising candidate for inhibiting cancer cell growth .
- Anti-Tuberculosis (TB) Agents : Recent studies highlight its potency against Mycobacterium tuberculosis (Mtb), making it relevant in the fight against TB .
- Optoelectronic Devices : The compound’s aromatic heterocyclic nature makes it suitable for optoelectronic applications. It can serve as a component in light-emitting diodes (LEDs), organic solar cells, and sensors .
- Confocal Microscopy and Imaging : Researchers have explored its use as an emitter in confocal microscopy due to its luminescent properties .
- Proton Pump Inhibition : 3-Iodo-7-methylimidazo[1,2-a]pyridine derivatives have been investigated for their potential as proton pump inhibitors, which play a crucial role in treating acid-related diseases .
- Some studies suggest that this compound may exhibit insecticidal activity, making it relevant for pest control .
- Beyond its biological applications, 3-Iodo-7-methylimidazo[1,2-a]pyridine’s structural features make it useful in material science .
Medicinal Chemistry and Drug Development
Materials Science and Optoelectronics
Chemical Biology and Enzyme Inhibition
Insecticidal Properties
Structural Character and Material Applications
Other Potential Activities
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in various branches of chemistry .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown potential as lead compounds for the treatment of intractable cancers .
properties
IUPAC Name |
3-iodo-7-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYOINIROVIUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491842 | |
Record name | 3-Iodo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-7-methylimidazo[1,2-a]pyridine | |
CAS RN |
59938-33-9 | |
Record name | 3-Iodo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59938-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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